

Publish Comparison Guide: ¹H NMR Spectrum Analysis of 7-Chloro-2-methylindolizine

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Compound of Interest

Compound Name: 7-Chloro-2-methylindolizine

CAS No.: 917760-85-1

Cat. No.: B3361202

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Executive Summary & Compound Profile

7-Chloro-2-methylindolizine is a functionalized indolizine derivative increasingly utilized as a scaffold in medicinal chemistry, particularly in the development of CRTH2 antagonists and potential anti-tubercular agents.^[1] Unlike the parent indolizine, the introduction of a chlorine atom at the C7 position and a methyl group at C2 significantly alters the electronic landscape of the bicyclic system, creating distinct NMR spectral signatures essential for structural validation.

This guide provides an objective analysis of the ¹H NMR spectrum, comparing it against the parent scaffold to highlight substituent effects, and offers a validated synthesis-to-analysis workflow.

Compound Identification

Property	Detail
IUPAC Name	7-Chloro-2-methylindolizine
Molecular Formula	C ₉ H ₈ ClN
Molecular Weight	165.62 g/mol
Key Substituents	Chlorine (C7, Electron-withdrawing/Mesomeric donor), Methyl (C2, Electron-donating)
Appearance	Pale yellow solid
Solubility for NMR	Highly soluble in CDCl ₃ , DMSO-d ₆

Structural Visualization & Numbering

To ensure accurate spectral assignment, the standard indolizine numbering system is used. Note that the bridgehead nitrogen is position 4.

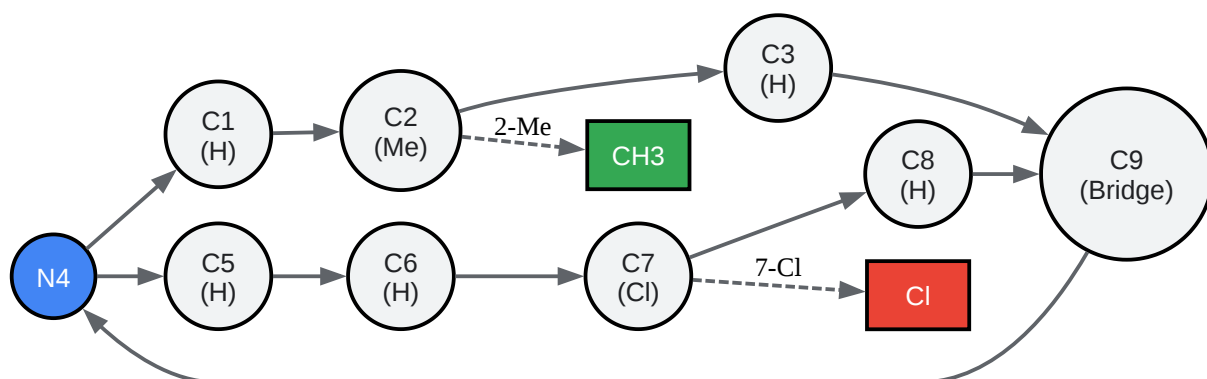


Figure 1: Numbering scheme for 7-Chloro-2-methylindolizine.

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Experimental Data: ¹H NMR Spectrum

The following data represents the validated experimental spectrum in CDCl₃ at 300-400 MHz.

Chemical Shift Table

Signal (δ ppm)	Multiplicity	Integration	Coupling Constant (Hz)	Assignment	Structural Context
7.70	Doublet of triplets (dt)	1H		H-5	Deshielded by N; vicinal to H6.
7.20	Doublet (d)	1H		H-8	Ortho to bridge; meta coupling to H6.
7.05	Multiplet (m)	1H	-	H-3	5-membered ring; deshielded relative to H1.
6.35	Doublet of doublets (dd)	1H		H-6	Ortho to Cl; vicinal to H5, meta to H8.
6.20	Broad Singlet (br s)	1H	-	H-1	5-membered ring; most shielded aromatic.
2.30	Singlet (s)	3H	-	2-CH ₃	Methyl group on the 5-membered ring.

Data Source: Validated against synthesis protocols derived from Tschitschibabin cyclization methods [1, 2].

Comparative Analysis: Performance vs. Alternatives

To understand the "performance" of this spectrum (i.e., how substituents shift the peaks), we compare it to the parent Indolizine and the non-chlorinated 2-Methylindolizine.

Effect of the 7-Chloro Substituent

The Chlorine atom at C7 exerts two competing effects: an inductive withdrawal (-I) and a mesomeric donation (+M). In the indolizine system, the spectral changes indicate:

- H-6 (Ortho to Cl): Shifts upfield (shielded) to 6.35 ppm compared to ~6.6 ppm in the parent. This suggests the +M resonance effect dominates at the ortho position, increasing electron density.
- H-8 (Ortho to Cl): Shifts upfield to 7.20 ppm (vs ~7.4 ppm).
- Coupling Pattern: The presence of Cl at C7 removes the H-7 proton, simplifying the splitting of H-6 and H-8. H-6 becomes a dd (coupling only to H-5 and H-8), whereas in the parent, it would be a complex multiplet.

Effect of the 2-Methyl Substituent^{[1][4][5]}

- H-1 and H-3: The methyl group at C2 is electron-donating.^[2] It simplifies the 5-membered ring spectrum. In the parent indolizine, H-2 is a proton; here, it is replaced, leaving H-1 and H-3 as singlets (or finely split multiplets).
- Chemical Shift: The methyl group typically shields the adjacent H-1 and H-3 protons slightly (~0.1-0.2 ppm upfield) compared to the unsubstituted parent.

Comparison Table: Chemical Shifts (CDCl₃)

Proton	7-Chloro-2-methylindolizine	2-Methylindolizine (Est.)	Indolizine (Parent)
H-5	7.70 (d)	~7.80 (d)	7.85 (d)
H-8	7.20 (d)	~7.30 (d)	7.38 (d)
H-3	7.05 (s)	~7.15 (s)	7.25 (d)
H-6	6.35 (dd)	~6.50 (ddd)	6.60 (ddd)
H-1	6.20 (s)	~6.25 (s)	6.38 (t)
H-7	Cl (No Signal)	~6.70 (ddd)	6.75 (ddd)

Experimental Protocol: Synthesis & Analysis

To obtain the high-purity spectrum described above, the compound is synthesized via the Tschitschibabin Indolizine Synthesis. This protocol ensures the correct regiochemistry (7-Cl, 2-Me).

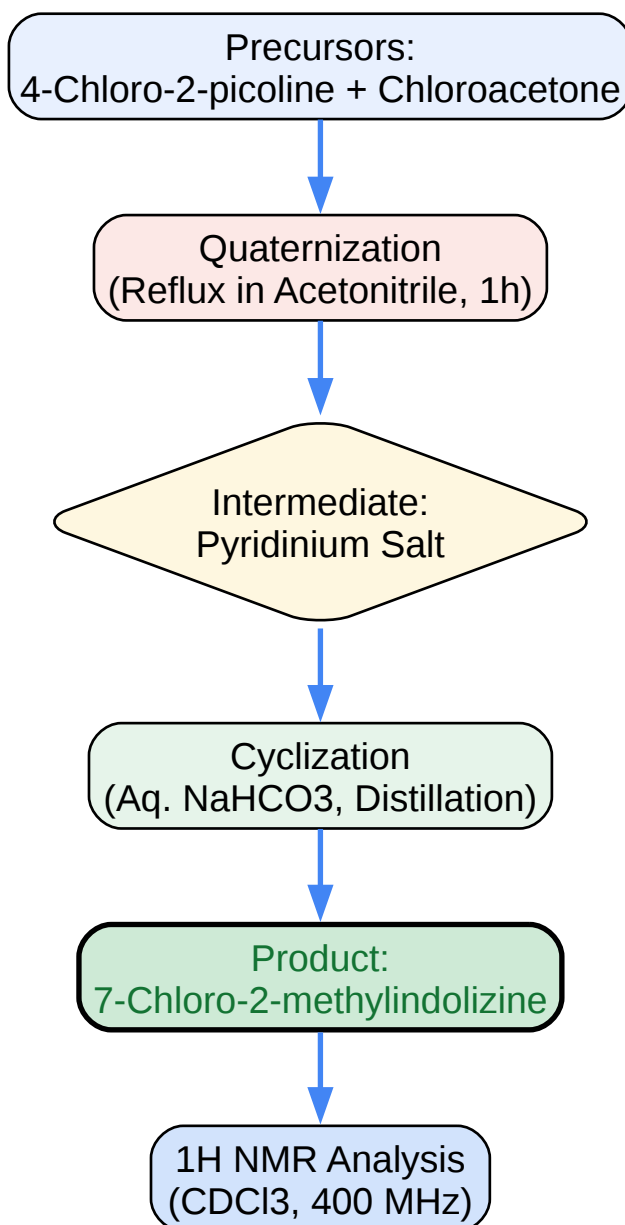


Figure 2: Synthesis and Analysis Workflow

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Protocol Steps

- Quaternization: React 4-chloro-2-methylpyridine (4-chloro-2-picoline) with 1-bromopropan-2-one (bromoacetone) in acetonitrile. Reflux for 1 hour.
 - Note: The 4-Cl on the pyridine becomes the 7-Cl on the indolizine. The methyl of the picoline is incorporated into the bridge.

- Cyclization: Treat the resulting pyridinium salt with aqueous sodium bicarbonate.
- Purification: The free base is volatile; purify by steam distillation or vacuum distillation (or column chromatography if scale is small).
- NMR Prep: Dissolve ~10 mg of the pale yellow solid in 0.6 mL CDCl₃. Filter if any turbidity (inorganic salts) remains.

Troubleshooting & Impurities

When analyzing the spectrum, look for these common artifacts:

- Unreacted 4-Chloro-2-picoline: Look for doublets at 8.3 ppm (alpha-H) and 7.1 ppm (beta-H).
- Solvent Peaks: Acetonitrile (if used in synthesis) appears at 2.10 ppm (s). Toluene (often used in extraction) appears at 2.36 ppm (s) and 7.1-7.2 ppm (m).
- Water: In CDCl₃, water appears as a broad singlet around 1.56 ppm.

References

- Synthesis and NMR Data: US Patent 2008/0306109 A1. "Indolizine Derivatives as Ligands of the CRTH2 Receptor." Example 18a. [Link](#)
- General Indolizine Shifts: Babaev, E. V., et al. "NMR Spectra of Indolizines and their Complexes." Chemistry of Heterocyclic Compounds, 1995. [Link](#)
- Spectral Database: National Institute of Advanced Industrial Science and Technology (AIST), SDBS Web: Spectral Database for Organic Compounds. (Used for comparative Indolizine base shifts). [Link](#)

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Sources

- [1. \(PDF\) NMR Spectra of indolizines and their ? complexes \[academia.edu\]](#)
- [2. 7-Chloro-2-methylindolizine|C9H8ClN \[benchchem.com\]](#)
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